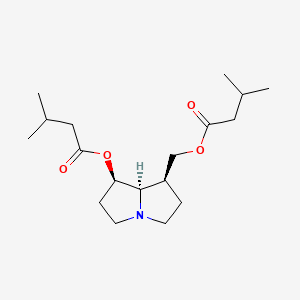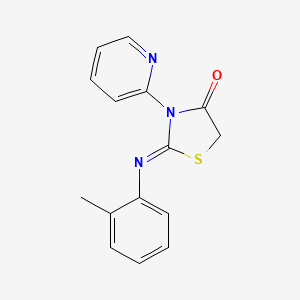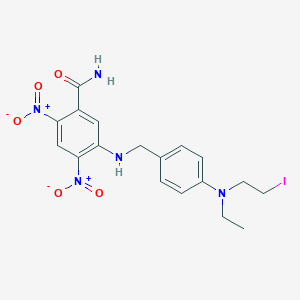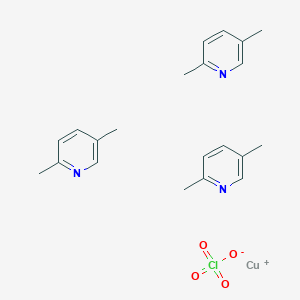![molecular formula C19H21N3 B14674444 4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline CAS No. 42034-56-0](/img/structure/B14674444.png)
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a benzimidazole moiety linked to an ethenyl group and further substituted with a diethylaniline group
Vorbereitungsmethoden
The synthesis of 4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core. This is followed by the introduction of the ethenyl group through a Wittig reaction or similar olefination process. The final step involves the alkylation of the benzimidazole derivative with diethylaniline under basic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may exert its effects by binding to DNA or proteins, thereby influencing cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline can be compared with other benzimidazole derivatives, such as:
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also contains a benzimidazole moiety and is used in medicinal chemistry for its potential therapeutic properties.
Benzimidazole: The parent compound of the class, which serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
42034-56-0 |
|---|---|
Molekularformel |
C19H21N3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C19H21N3/c1-3-22(4-2)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)21-19/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11- |
InChI-Schlüssel |
IFYRZIXMGSHBHA-KAMYIIQDSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


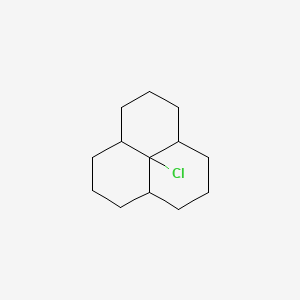
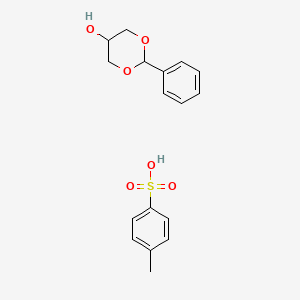
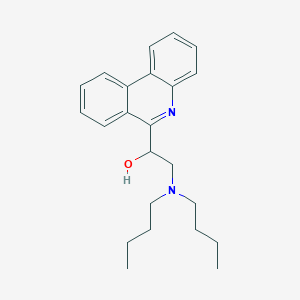
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
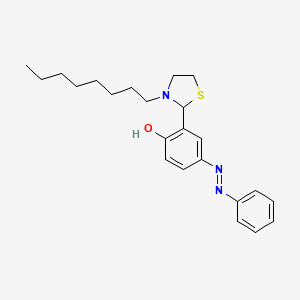
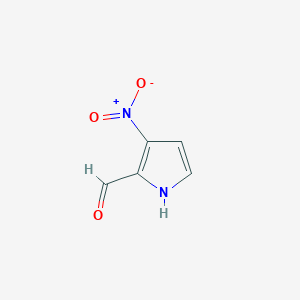
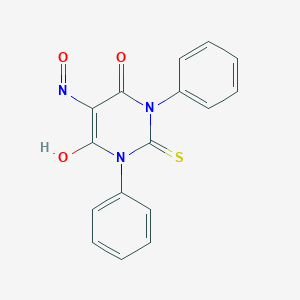
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
